![molecular formula C13H6ClF3N4O B1412442 (4-Azidophenyl)(3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanone CAS No. 1823183-03-4](/img/structure/B1412442.png)
(4-Azidophenyl)(3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanone
Overview
Description
(4-Azidophenyl)(3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanone, or 4-APT, is an organic compound with an interesting range of biochemical and physiological effects. It is a member of the pyridine-2-ylmethanone family, and is a versatile tool for scientists in the fields of organic and medicinal chemistry. 4-APT is synthesized through a multi-step process that involves the reaction of 4-azidophenylboronic acid and 3-chloro-5-trifluoromethylpyridine. This compound has been studied extensively in the past few decades, and is known to have several applications in scientific research, as well as a few limitations.
Scientific Research Applications
Drug Development
The compound (4-Azidophenyl)(3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanone has potential applications in drug development due to the presence of the trifluoromethyl group. This group is a common feature in many FDA-approved drugs and is known for its ability to enhance the biological activity and metabolic stability of pharmaceuticals . The azide functionality of the compound can be used in click chemistry, a powerful tool for constructing complex molecules, which is particularly useful in the development of targeted drug therapies.
properties
IUPAC Name |
(4-azidophenyl)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3N4O/c14-10-5-8(13(15,16)17)6-19-11(10)12(22)7-1-3-9(4-2-7)20-21-18/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDVCDXKCMUCQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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